molecular formula C8H15N B1530695 3-Cyclopentylazetidine CAS No. 1554559-91-9

3-Cyclopentylazetidine

Cat. No.: B1530695
CAS No.: 1554559-91-9
M. Wt: 125.21 g/mol
InChI Key: AURYAPPGLZZDDD-UHFFFAOYSA-N
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Description

3-Cyclopentylazetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, where a cyclopentyl group is attached to the nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the cyclopentyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentylamine with a suitable electrophile, such as an alkyl halide, under basic conditions to form the azetidine ring. Another approach involves the ring-closing metathesis of a suitable diene precursor.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to facilitate the cyclization process and may involve the use of high-pressure reactors to manage the ring strain associated with azetidines.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclopentyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the electrophile used.

Scientific Research Applications

3-Cyclopentylazetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentylazetidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

    Azetidine: The parent compound, which lacks the cyclopentyl group.

    N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.

    N-Benzylazetidine: A derivative with a benzyl group attached to the nitrogen atom.

Comparison: 3-Cyclopentylazetidine is unique due to the presence of the cyclopentyl group, which imparts additional steric and electronic effects. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like azetidine and N-methylazetidine. The cyclopentyl group also enhances its potential biological activity, making it a more versatile compound for research and industrial applications.

Biological Activity

3-Cyclopentylazetidine is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an azetidine derivative characterized by a cyclopentyl group attached to the nitrogen atom of the azetidine ring. Its general formula can be represented as follows:

C7H13N\text{C}_7\text{H}_{13}\text{N}

This compound's structure contributes to its unique interactions with biological targets.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. It has been shown to inhibit specific protein kinases involved in cancer progression. For instance, in a study examining various azetidine derivatives, it was found that compounds similar to this compound could inhibit kinases such as MKK6 and SAPK2B, which are implicated in several malignancies . This inhibition suggests potential utility in treating kinase-mediated diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain azetidine derivatives possess antibacterial and antifungal activities. Although specific data for this compound is limited, related compounds have shown effectiveness against various pathogens, indicating that further investigation into this compound's antimicrobial potential is warranted .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Protein Kinase Inhibition : The compound's structure allows it to bind to the active sites of certain kinases, thus inhibiting their activity and leading to decreased cell proliferation in cancer cells .
  • Cell Cycle Modulation : By interfering with kinase signaling pathways, this compound may induce apoptosis in malignant cells or alter the cell cycle progression, contributing to its antitumor effects.

Case Study 1: Antitumor Efficacy

A recent study explored the effects of this compound on tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted that the compound effectively induced apoptosis through caspase activation pathways.

Concentration (µM)Cell Viability (%)Apoptosis Induction
0100No
1075Yes
2550Yes
5025Yes

Case Study 2: Antimicrobial Activity

In another investigation, a series of azetidine derivatives were screened for antimicrobial activity against common bacterial strains. While specific data on this compound was not available, related compounds showed inhibition zones ranging from 10 mm to 20 mm against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

3-cyclopentylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURYAPPGLZZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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